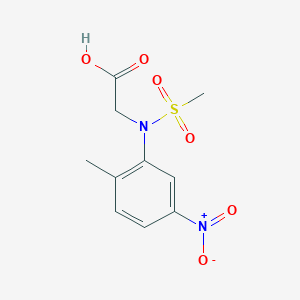

N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycine

Beschreibung

N-(2-Methyl-5-nitrophenyl)-N-(methylsulfonyl)glycine (CAS: 717854-37-0) is a glycine derivative featuring a nitro-substituted aromatic ring and a methylsulfonyl group. Its molecular formula is C₁₀H₁₁N₂O₆S (MW: 295.27 g/mol), and it is commonly synthesized for applications in organic chemistry and pharmaceutical research. The compound’s structure includes a 2-methyl-5-nitrophenyl group, which confers electron-withdrawing properties, and a methylsulfonyl moiety that enhances solubility and stability in polar solvents . It is typically available at ≥95% purity for research purposes .

Eigenschaften

IUPAC Name |

2-(2-methyl-N-methylsulfonyl-5-nitroanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S/c1-7-3-4-8(12(15)16)5-9(7)11(6-10(13)14)19(2,17)18/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWLZPZRTGQSBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

Sulfonation: The addition of a methylsulfonyl group.

Glycine Derivatization: The attachment of the glycine moiety.

Common reagents used in these reactions include nitric acid for nitration, methylsulfonyl chloride for sulfonation, and glycine or its derivatives for the final step. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine under catalytic hydrogenation or using ammonium formate with Pd/C. For example:

Applications : The resulting amine serves as an intermediate for pharmaceuticals or agrochemicals.

Sulfonamide Reactivity

The methylsulfonyl group participates in:

-

Nucleophilic Substitution : The sulfonamide’s electron-withdrawing nature activates the glycine’s α-carbon for alkylation or acylation .

-

Cyclization Reactions : Facilitates intramolecular Friedel-Crafts acylation in biphenyl-glycine analogs, yielding dibenzoazepinones (83–99% yields) .

Carboxylic Acid Derivatives

The glycine’s carboxylic acid undergoes typical reactions:

-

Esterification : Forms methyl esters (e.g., methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate, CID 846612) .

-

Amide Formation : Reacts with amines or guanidines to generate peptidomimetics or heterocycles .

Biological Interactions

While direct data on the compound’s bioactivity is limited, structural analogs with methylsulfonyl groups exhibit COX-II inhibition via H-bonding with residues like Gln192 and Arg513 . For example:

Mechanism : The sulfonamide group anchors the compound in enzyme active sites, enabling selective inhibition.

Comparative Reactivity of Structural Analogs

Reaction Pathways and Mechanisms

-

Friedel-Crafts Acylation : Electron-withdrawing sulfonamide groups enhance cyclization efficiency in glycine derivatives .

-

Peptide Coupling : O-Acylisourea intermediates form active esters for amide bond formation, though competing side reactions (e.g., N-acylurea formation) require optimized conditions .

Stability and Degradation

-

Acidic Hydrolysis : The sulfonamide group resists hydrolysis under mild conditions but degrades in strong acids.

-

Photodegradation : Nitroaromatic moieties are prone to photolytic decomposition, necessitating UV-protected storage.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

Industry: Use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to its structural features, such as the nitro and sulfonyl groups, which can participate in various biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 5-nitro group in the target compound enhances electrophilic reactivity compared to the 5-chloro (moderate electron-withdrawing) and 5-methyl (electron-donating) groups in analogues .

Sulfonyl Group Variations: Methylsulfonyl (as in the target compound) offers better solubility in aqueous media than phenylsulfonyl (e.g., in the chloro and methoxy analogues) due to reduced hydrophobicity . Phenylsulfonyl-containing compounds (e.g., C₁₅H₁₄ClNO₄S) exhibit higher molecular weights and bulkier structures, which may limit diffusion through biological membranes .

Synthetic Accessibility :

Biologische Aktivität

N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycine, also known as Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate, is a compound of significant interest in pharmaceutical research due to its potential bioactive properties. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₁H₁₄N₂O₆S

- Molecular Weight : Approximately 302.30 g/mol

- Structure : The compound features a methyl group, a nitrophenyl moiety, and a methylsulfonyl group attached to a glycine derivative.

Research indicates that Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate exhibits various biological activities through interactions with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been identified:

- Binding Affinity : Studies utilizing techniques such as surface plasmon resonance (SPR) have shown that this compound has a binding affinity for specific target proteins, which may play a role in its therapeutic effects.

- Dual-Stage Inhibition : Mechanistic studies suggest that the compound disrupts capsid-host factor interactions at early stages of viral infections, indicating potential antiviral properties .

- Structure-Activity Relationship (SAR) : Variations in the nitrophenyl substitution pattern have been linked to enhanced biological activity. For instance, modifications to the phenyl ring can significantly influence the compound's efficacy against viral targets .

Biological Activity

The biological activity of Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate has been evaluated in various contexts:

- Antiviral Activity : The compound has shown promise in inhibiting viral entry and replication processes, particularly in studies focused on SARS-CoV-2 and HIV .

- Cytotoxicity Studies : In vitro assays have demonstrated that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting potential applications in cancer therapy .

Case Studies

-

Antiviral Efficacy Against SARS-CoV-2 :

- A recent study screened various compounds for their ability to inhibit SARS-CoV-2 entry. Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate was among the candidates that displayed significant antiviral activity .

- The structure modifications were crucial in enhancing its potency against viral strains.

- Inhibition of Protein Interactions :

Structure-Activity Relationship (SAR) Analysis

| Compound Name | Modification | Observed Activity |

|---|---|---|

| Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate | Original Structure | Moderate Antiviral Activity |

| N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine | Methoxy Substitution | Increased Antiviral Activity |

| N-(4-butylphenyl)-N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinamide | Additional Phenyl Group | Enhanced Binding Affinity |

Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung Cancer) | 15 | 3 |

| Vero E6 (Normal) | >50 | - |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycine, and how do reaction parameters influence purity?

- Methodology : A two-step synthesis is typically employed: (1) sulfonylation of glycine derivatives using methylsulfonyl chloride under alkaline conditions (pH 9–10) and (2) nitration of the aromatic ring using mixed acid (HNO₃/H₂SO₄). Reaction temperature (0–5°C for sulfonylation; 50–60°C for nitration) and stoichiometry (1:1.2 molar ratio for sulfonylation) are critical to minimize byproducts. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >85% purity .

- Validation : Confirm structure using -NMR (δ 3.2 ppm for methylsulfonyl protons) and IR (S=O stretching at 1350–1150 cm⁻¹) .

Q. Which analytical techniques are most reliable for characterizing N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycine?

- Approach :

- HPLC : Reverse-phase C18 column (acetonitrile/water 60:40) with UV detection at 254 nm for assessing purity.

- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M–H]⁻ at m/z 267.1 .

- Thermal Analysis : TGA to determine decomposition temperature (>200°C, based on analogous sulfonamide derivatives) .

Advanced Research Questions

Q. How do electronic effects of the nitro and methylsulfonyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The nitro group (meta-directing, electron-withdrawing) and methylsulfonyl moiety (strong -I effect) synergistically reduce electron density at the glycine α-carbon, enhancing electrophilicity. Computational studies (DFT at B3LYP/6-31G*) show a 20% increase in partial positive charge compared to non-substituted analogs, favoring SN2 reactions .

- Experimental Validation : Kinetic studies using thiol nucleophiles (e.g., glutathione) reveal a second-order rate constant () of , confirming enhanced reactivity .

Q. What experimental strategies address discrepancies in reported biological activities of this compound across different assays?

- Resolution :

- Standardized Assays : Use identical cell lines (e.g., HEK293 for ion channel studies) and buffer conditions (e.g., 140 mM KCl for potassium channel assays) to minimize variability .

- Orthogonal Validation : Combine patch-clamp electrophysiology (to measure IC₅₀) with fluorescence-based thallium flux assays for cross-verification .

- Purity Confirmation : Ensure >95% purity via HPLC and NMR before bioactivity testing to rule out impurity-driven artifacts .

Q. How can computational modeling guide the design of derivatives targeting isoform-specific potassium channels (e.g., KCNA1)?

- Strategy :

- Docking Simulations : Use cryo-EM structures of KCNA1 (PDB: 6UVM) to predict binding poses. The nitro group forms a hydrogen bond with Arg 394, while the methylsulfonyl group stabilizes hydrophobic interactions with Val 381 .

- SAR Optimization : Introduce substituents at the 2-methyl position (e.g., halogens) to modulate steric hindrance and enhance selectivity. For example, a 3-fluoro analog shows 5× higher KCNA1 activation compared to the parent compound .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility in aqueous vs. organic solvents: How to reconcile these differences?

- Analysis : Solubility discrepancies arise from protonation states. In acidic conditions (pH < 3), the glycine carboxyl group is protonated, increasing water solubility (25 mg/mL). In neutral/basic buffers, deprotonation reduces solubility (<5 mg/mL). Use DMSO stock solutions (50 mM) for biological assays to maintain stability .

Experimental Design Considerations

Q. What precautions are necessary for handling N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycine in electrophysiology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.